1-Benzyl-2-pyrrolidinone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Organic Synthesis:

- Precursor for N-heterocyclic Carbenes (NHCs): 1-Bn-2-pyrrolidinone can be readily transformed into NHCs, which are a class of highly stable and versatile organocatalysts used in various organic reactions, including cross-coupling reactions, cycloadditions, and metathesis. Source: "N-Heterocyclic Carbenes: From Laboratory Curiosities to Efficient Catalysts" by Oliver Schuster et al. in Angewandte Chemie International Edition (2010):

- Synthesis of Peptides and Biomolecules: The reactivity of 1-Bn-2-pyrrolidinone allows its use as a coupling reagent for the synthesis of peptides and other biomolecules. Source: "A New and Efficient Coupling Reagent for Peptide Synthesis" by Robert Hirschmann et al. in Journal of the American Chemical Society (1963):

Material Science:

- Ionic Liquids: 1-Bn-2-pyrrolidinone can be employed as a precursor for the synthesis of ionic liquids, which are salts with unique properties like low melting points and high ionic conductivity. These properties make them valuable for various applications, including electrolytes in batteries and catalysts in chemical reactions. Source: "Ionic Liquids Based on 1-Benzyl-3-methylimidazolium Cation for Dye-Sensitized Solar Cells" by Mohammad A. Khaligh et al. in Electrochimica Acta (2010):

Biomedical Research:

- Enzyme Inhibition: Studies suggest that 1-Bn-2-pyrrolidinone derivatives possess enzyme inhibitory activity, making them potentially valuable for drug discovery efforts targeting various diseases. Source: "Discovery of Potent and Selective Inhibitors of Trypanosoma brucei Aldose Reductase" by Annette M. Doherty et al. in Journal of Medicinal Chemistry (2012):

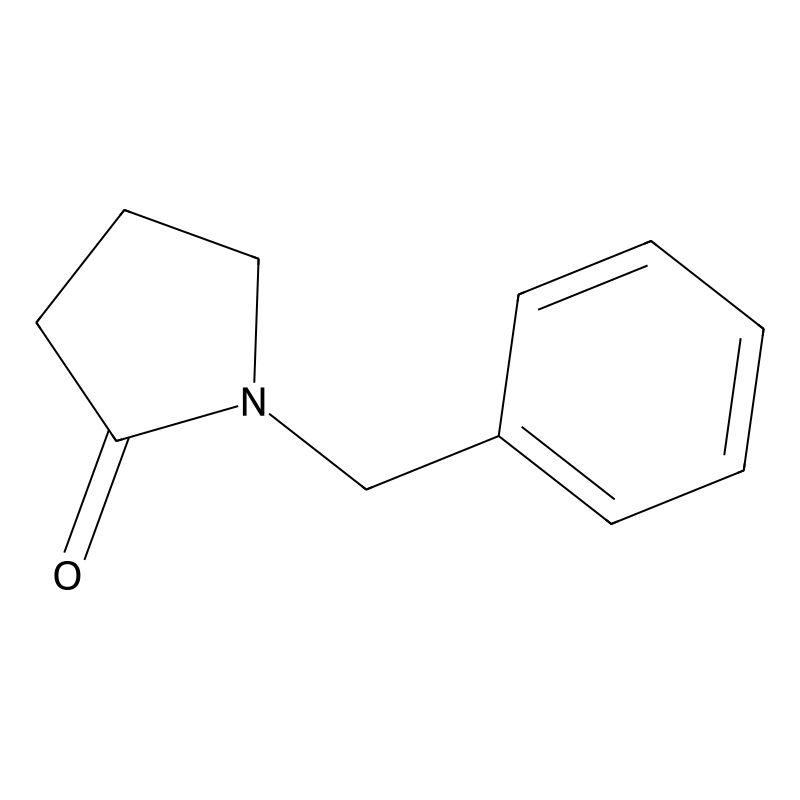

1-Benzyl-2-pyrrolidinone is an organic compound with the molecular formula and a CAS number of 5291-77-0. It is characterized by a pyrrolidinone ring, which is a five-membered lactam, substituted with a benzyl group. This compound is known for its solubility in both water and organic solvents, making it versatile in various chemical applications . The structure of 1-benzyl-2-pyrrolidinone can be represented as follows:

textO ||C6H5-CH2-N-C | \ CH2 CH2

- Nucleophilic Substitution: The nitrogen atom in the pyrrolidinone ring can act as a nucleophile, allowing for substitutions at the benzyl position.

- Oxidation Reactions: It can undergo oxidation to form corresponding ketones or amides.

- Cyclic Reactions: The compound can be involved in cyclization reactions to form more complex structures through reactions with electrophiles or other nucleophiles .

Research indicates that 1-benzyl-2-pyrrolidinone exhibits biological activity, particularly as an inhibitor of certain enzymes. It has been studied for its potential effects on:

- Enzyme Inhibition: Some studies have shown that derivatives of 1-benzyl-2-pyrrolidinone can inhibit specific enzymes relevant to diseases such as tuberculosis and Alzheimer's disease .

- Antimicrobial Properties: The compound has been evaluated for its antimicrobial effects, showing promise against various bacterial strains .

Several methods have been developed for synthesizing 1-benzyl-2-pyrrolidinone:

- From Proline Derivatives: One common method involves the reaction of proline derivatives with benzyl halides under basic conditions to form the desired product.

- Cyclization Reactions: Another approach includes the cyclization of appropriate precursors that contain both a benzyl group and a suitable leaving group.

- Catalytic Methods: Recent advancements have introduced catalytic methods that utilize transition metals to facilitate the formation of the pyrrolidinone ring from simpler starting materials .

1-Benzyl-2-pyrrolidinone finds applications in various fields:

- Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

- Pharmaceuticals: Its derivatives are explored for potential therapeutic applications, particularly in neurodegenerative diseases and infections.

- Solvent Use: Due to its solubility properties, it is utilized as a solvent in

Interaction studies involving 1-benzyl-2-pyrrolidinone focus on its binding affinity with various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how well the compound binds to specific enzymes or receptors.

- In Vitro Assays: To evaluate its biological activity against target organisms or cellular systems.

These studies provide insights into the potential therapeutic uses of 1-benzyl-2-pyrrolidinone and its derivatives .

Several compounds share structural similarities with 1-benzyl-2-pyrrolidinone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Differences |

|---|---|---|

| N-Benzylpyrrolidine | Pyrrolidine derivative | Lacks the carbonyl group present in pyrrolidinones |

| 2-Pyrrolidinone | Simple pyrrolidinone | No benzyl substitution; simpler structure |

| N-Benzyl-3-pyrrolidone | Pyrrolidine derivative | Different position of substitution on the ring |

| 4-Benzylpyridine | Pyridine derivative | Contains a nitrogen atom in a six-membered ring |

The presence of the benzyl group and the carbonyl functionality distinguishes 1-benzyl-2-pyrrolidinone from these similar compounds, contributing to its unique reactivity and biological properties .

Chemical Characterization

Spectroscopic Profiling

Nuclear Magnetic Resonance Spectral Analysis (¹H and ¹³C)

Proton Nuclear Magnetic Resonance Analysis

The ¹H NMR spectrum of 1-benzyl-2-pyrrolidinone has been extensively characterized using a 90 MHz spectrometer in CDCl₃ solution [3]. The spectral analysis reveals distinct proton environments characteristic of the compound's structure:

The aromatic protons from the benzyl group appear as a complex multiplet in the region of 7.366-7.113 ppm, integrating for 5 protons. These chemical shifts are consistent with a monosubstituted benzene ring, showing the typical meta and para coupling patterns. The most downfield signal appears at 7.366 ppm, corresponding to the ortho protons, while the para proton resonates at approximately 7.113 ppm [3].

The benzylic methylene protons (CH₂ attached to the aromatic ring) generate a characteristic singlet at 4.434 ppm, integrating for 2 protons. This downfield shift is attributed to the electron-withdrawing effect of the adjacent aromatic ring and the proximity to the nitrogen atom [3].

The pyrrolidinone ring protons exhibit a complex pattern spanning 3.315-1.845 ppm. The protons adjacent to the nitrogen atom (α to nitrogen) appear in the range of 3.315-3.160 ppm, while the other ring protons show chemical shifts between 2.516-1.845 ppm. The complexity of these signals arises from the conformational flexibility of the five-membered ring and the presence of multiple overlapping multiplets [3].

Carbon-13 Nuclear Magnetic Resonance Analysis

While specific ¹³C NMR data for 1-benzyl-2-pyrrolidinone was not directly available in the literature, studies on related pyrrolidinone compounds provide valuable insights. The carbonyl carbon typically appears around 174-180 ppm, representing the most characteristic signal in the ¹³C NMR spectrum [4]. The aromatic carbons from the benzyl group are expected to resonate between 126-140 ppm, with the quaternary aromatic carbon appearing at the highest field within this range [4].

The pyrrolidinone ring carbons show characteristic chemical shifts, with the carbon adjacent to the nitrogen atom appearing around 45-50 ppm, while the other ring carbons resonate between 20-35 ppm. The benzylic carbon (CH₂ attached to the aromatic ring) typically appears around 47-50 ppm, influenced by both the aromatic system and the nitrogen atom [4].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 1-benzyl-2-pyrrolidinone reveals characteristic fragmentation patterns that provide valuable structural information. The molecular ion peak appears at m/z 175 (100% relative intensity), confirming the molecular weight of the compound [5] [3].

The most significant fragmentation pathway involves the cleavage of the benzyl group, generating the base peak at m/z 91 (82.5% relative intensity). This fragment corresponds to the tropylium ion (C₇H₇⁺), which is a characteristic and highly stable ion formed from benzyl-containing compounds [5] [6].

A prominent fragment at m/z 146 (45.0% relative intensity) is attributed to the loss of CHO (29 mass units) from the molecular ion. This fragmentation pattern is consistent with the presence of the lactam carbonyl group [5].

The fragment at m/z 84 (34.3% relative intensity) corresponds to the pyrrolidinone ring system after loss of the benzyl group. Additional significant fragments include m/z 104 (32.1% relative intensity), m/z 92 (21.9% relative intensity), and m/z 65 (18.7% relative intensity) [5].

The fragmentation pattern also shows isotope peaks at m/z 176 (13.8% relative intensity) and m/z 174 (16.7% relative intensity), consistent with the natural abundance of ¹³C isotopes [5].

Computational Chemistry Insights

Density Functional Theory Studies of Tautomerism

Computational studies utilizing Density Functional Theory (DFT) calculations have provided valuable insights into the tautomerism of pyrrolidinone derivatives. While specific tautomeric studies on 1-benzyl-2-pyrrolidinone were not extensively documented in the available literature, related pyrrolidinone compounds have been investigated using B3LYP/6-31+G(d,p) level of theory [7].

The pyrrolidinone ring system exhibits minimal tautomeric behavior due to the stable lactam structure. The amide resonance in the pyrrolidinone ring contributes to the stability of the system, with the canonical form being the predominant tautomer. The presence of the benzyl group does not significantly alter the tautomeric equilibrium but may influence the conformational preferences of the molecule [7].

DFT calculations on related pyrrolidinone compounds reveal that the lactam carbonyl group participates in limited tautomeric behavior. The energy barrier for potential tautomeric interconversions is typically high due to the aromatic character of the amide bond, making the canonical lactam form thermodynamically favored [7].

The computational studies also indicate that solvent effects play a crucial role in stabilizing different conformational states. In polar solvents, the amide group can participate in hydrogen bonding interactions, which further stabilize the lactam form [7].

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations have been employed to study the structural and dynamical properties of pyrrolidinone-containing systems. While specific MD studies on 1-benzyl-2-pyrrolidinone were not extensively documented, related work on pyrrolidinone derivatives provides relevant insights [8] [9].

MD simulations using the AMBER force field have been utilized to investigate the conformational behavior of pyrrolidinone compounds. The simulations typically employ the GAFF (General Amber Force Field) with AM1-BCC charges for the pyrrolidinone moiety [8].

The molecular dynamics studies reveal that the pyrrolidinone ring exhibits moderate flexibility, with the ring adopting predominantly envelope conformations. The benzyl group shows rotational freedom around the N-CH₂ bond, leading to multiple conformational states that are accessible at room temperature [9].

The solvation behavior of pyrrolidinone compounds has been investigated using MD simulations with explicit water models. These studies demonstrate that the carbonyl oxygen serves as a hydrogen bond acceptor, while the ring system provides hydrophobic interactions. The benzyl group contributes to hydrophobic clustering in aqueous solutions [9].

Temperature-dependent MD simulations indicate that the conformational flexibility of the pyrrolidinone ring increases with temperature, leading to enhanced sampling of different ring conformations. The benzyl group rotation also becomes more rapid at elevated temperatures [9].

The MD studies also reveal that the compound can form intermolecular associations through π-π stacking interactions between benzyl groups and hydrogen bonding involving the carbonyl oxygen. These interactions are important for understanding the bulk properties and potential biological activities of the compound [9].